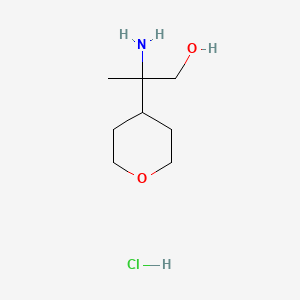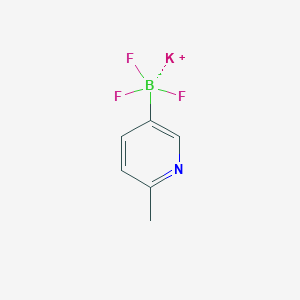
Potassium trifluoro(6-methylpyridin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(6-methylpyridin-3-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in various chemical reactions, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(6-methylpyridin-3-yl)borate can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridin-3-ylboronic acid with potassium fluoride and a trifluoroborate source under specific conditions. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(6-methylpyridin-3-yl)borate is known to undergo several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium trifluoro(6-methylpyridin-3-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(6-methylpyridin-3-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(2-fluoro-6-methylpyridin-3-yl)borate: Similar in structure but with a fluorine atom at the 2-position.
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate: Contains a pyrrolidine group instead of a pyridine ring.
Potassium pyridine-3-trifluoroborate: Lacks the methyl group at the 6-position.
Uniqueness
Potassium trifluoro(6-methylpyridin-3-yl)borate is unique due to the presence of the trifluoroborate group and the 6-methylpyridin-3-yl moiety, which confer specific reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it offers high efficiency and selectivity .
Propriétés
Formule moléculaire |
C6H6BF3KN |
|---|---|
Poids moléculaire |
199.03 g/mol |
Nom IUPAC |
potassium;trifluoro-(6-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-6(4-11-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
WRVAOGQQXLFWOD-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN=C(C=C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


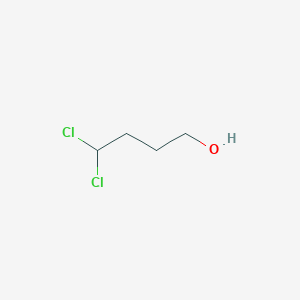
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)

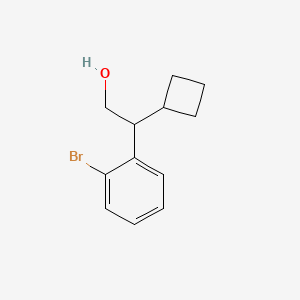
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)



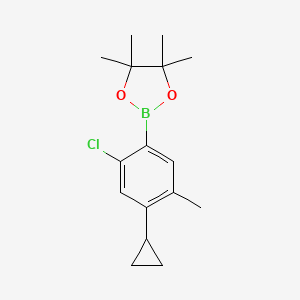

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)
